Discovery of YK-029A, a novel mutant EGFR inhibitor targeting both T790 M and exon 20 insertion mutations, as a treatment for NSCLC
European Journal of Medicinal Chemistry,
2023,
258,
,